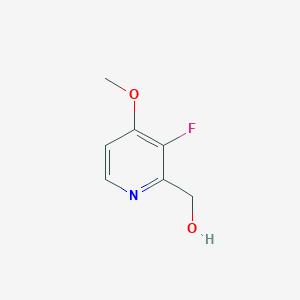

(3-Fluoro-4-methoxypyridin-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMMFBGTSSCREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methoxypyridin 2 Yl Methanol

Reactions Involving the Primary Alcohol Functionality of (3-Fluoro-4-methoxypyridin-2-yl)methanol

The primary alcohol group is a key site for the chemical modification of this compound. It readily undergoes oxidation, etherification, esterification, halogenation, and amination reactions, providing access to a wide array of functionalized pyridine (B92270) derivatives.

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-Fluoro-4-methoxypyridine-2-carbaldehyde, or the carboxylic acid, 3-Fluoro-4-methoxypyridine-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of pyridyl carbinols to aldehydes include manganese dioxide (MnO2). google.com For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are typically employed. The resulting aldehydes and carboxylic acids are valuable intermediates for further synthetic transformations. For instance, pyridine aldehydes are important in the synthesis of various medicinal compounds. google.comchemicalbook.com

| Reactant | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| This compound | 3-Fluoro-4-methoxypyridine-2-carbaldehyde | Manganese Dioxide (MnO2), PCC, DMP | Oxidation |

| This compound | 3-Fluoro-4-methoxypyridine-2-carboxylic acid | KMnO4, CrO3, RuCl3/NaIO4 | Oxidation |

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters through various established synthetic protocols. Etherification can be achieved under basic conditions, for example, using sodium hydride to deprotonate the alcohol followed by reaction with an alkyl halide.

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. These reactions allow for the introduction of a wide range of functional groups, which can modulate the physicochemical properties of the parent molecule.

Halogenation and Amination of the Methanol (B129727) Group

The hydroxyl group can be substituted by a halogen atom using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can yield the corresponding chloro- or bromomethylpyridine derivatives. These halogenated intermediates are versatile precursors for further nucleophilic substitution reactions.

Direct amination of the methanol group is also possible, often proceeding through the halogenated intermediate or by activation of the alcohol followed by reaction with an amine. These reactions provide a direct route to aminomethylpyridine derivatives, which are of significant interest in medicinal chemistry.

Modifications and Functionalization of the Pyridine Ring System of this compound

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The existing substituents—fluoro, methoxy (B1213986), and hydroxymethyl groups—also direct the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient nature. rsc.org However, the activating effect of the methoxy group can facilitate EAS reactions. The position of substitution will be directed by the combined electronic effects of the existing substituents. Computational studies on pyridine derivatives suggest that nitration, a common EAS reaction, proceeds via a stepwise polar mechanism. rsc.org

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-poor aromatic systems like pyridine. stackexchange.com The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The rate of SNAr reactions is often enhanced by the presence of electron-withdrawing groups. ebyu.edu.tr The positions ortho and para to the nitrogen atom are generally favored for nucleophilic attack due to the ability of the nitrogen to stabilize the anionic intermediate. stackexchange.com For instance, methoxy groups on pyridine rings can be displaced by amines in the presence of sodium hydride and a lithium iodide additive. ntu.edu.sgnih.gov

| Reaction Type | General Reactants | Key Features |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Pyridine derivative + Electrophile (e.g., NO2+) | Generally slow due to electron-deficient ring; activating groups can facilitate the reaction. |

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine derivative with leaving group + Nucleophile (e.g., Amines, Alkoxides) | Favored at positions ortho and para to the ring nitrogen; enhanced by electron-withdrawing groups. |

Transition Metal-Catalyzed Coupling Reactions at Pyridine C-H Bonds

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the functionalization of heterocycles, including pyridines. nih.govrsc.org These reactions offer a direct and atom-economical way to form new carbon-carbon and carbon-heteroatom bonds. Palladium, rhodium, and ruthenium are commonly used catalysts for such transformations. rsc.orgrsc.org

The directing group ability of the substituents on the pyridine ring plays a crucial role in determining the site of C-H activation. nih.gov For instance, the nitrogen atom of the pyridine ring or the oxygen of the methoxy or hydroxymethyl group can coordinate to the metal center, directing the C-H functionalization to a specific position. These coupling reactions can be used to introduce a wide variety of substituents, including aryl, alkyl, and vinyl groups. mdpi.com

Chemical Transformations and Derivatization of 3 Fluoro 4 Methoxypyridin 2 Yl Methanol

Modifications and Functionalization of the Pyridine (B92270) Ring System of (3-Fluoro-4-methoxypyridin-2-yl)methanol

Preparation of N-Oxides and Other Pyridine Heterocyclic Variants

The pyridine nitrogen of this compound is a key site for derivatization, allowing for the formation of N-oxides. This transformation not only alters the electronic properties of the pyridine ring but also serves as a stepping stone for further functionalization. The oxidation of the nitrogen atom to an N-oxide can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then participate in a range of reactions, including nucleophilic additions and rearrangements, to introduce new substituents onto the pyridine core.

While specific examples of the N-oxidation of this compound are not extensively detailed in publicly available literature, the general reactivity of pyridines to form N-oxides is a well-established principle in heterocyclic chemistry. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom can influence the rate and regioselectivity of such reactions.

Furthermore, the hydroxymethyl group at the 2-position can be a handle for the construction of other fused or linked heterocyclic systems. For instance, oxidation of the alcohol to an aldehyde would provide an electrophilic center for condensation reactions with various nucleophiles to form new rings. Subsequent intramolecular cyclization reactions could then lead to the formation of bicyclic pyridine derivatives. The strategic manipulation of the functional groups on this compound thus opens avenues for the synthesis of a wide variety of novel pyridine-based heterocyclic variants.

Synthesis of Novel Analogues and Derivatives of this compound for Research Purposes

The synthesis of novel analogues and derivatives of this compound is a critical area of research, driven by the quest for new molecules with unique chemical and biological properties. The inherent functionalities of the parent molecule provide a versatile platform for structural modifications.

Another approach focuses on the modification of the pyridine ring itself. Nucleophilic aromatic substitution reactions can be employed to replace the fluorine or methoxy groups with other functionalities, although the reactivity of these positions will be influenced by the electronic nature of the entire molecule. The development of palladium-catalyzed cross-coupling reactions has also provided powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine ring, leading to the synthesis of highly functionalized analogues.

The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the this compound scaffold. The resulting novel analogues are invaluable tools for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with tailored properties.

Strategic Utility of 3 Fluoro 4 Methoxypyridin 2 Yl Methanol As a Key Synthetic Intermediate

Role in the Construction of Complex Polyheterocyclic Scaffolds

The pyridine (B92270) ring is a privileged structure in medicinal chemistry, and its incorporation into fused heterocyclic systems is a common strategy for the development of novel therapeutic agents. While direct examples detailing the use of (3-Fluoro-4-methoxypyridin-2-yl)methanol in the synthesis of polyheterocyclic scaffolds are not extensively documented in readily available literature, its structural features make it an ideal candidate for such applications. The hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form fused rings. For instance, condensation of a derivative with an appropriately substituted ortho-aminoaryl compound could lead to the formation of fused quinoline (B57606) or quinoxaline-type structures.

Furthermore, multicomponent reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials. acs.orgrsc.orgrsc.org The functional handles on this compound could be exploited in MCRs to generate diverse polyheterocyclic frameworks. For example, the hydroxymethyl group could be converted to a more reactive species to participate in cascade reactions, leading to the formation of multiple rings in a single synthetic operation. The development of novel MCRs involving this building block could provide efficient access to libraries of complex polyheterocyclic compounds for biological screening. acs.org

The synthesis of pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidine derivatives, for example, demonstrates the construction of tetraheterocyclic systems from functionalized pyridine precursors. nih.gov This highlights the potential of using similarly functionalized pyridines like this compound as starting points for the synthesis of novel, complex polyheterocyclic systems with potential antimicrobial or other therapeutic activities. nih.gov

Application in the Research and Design of Advanced Chemical Entities

The utility of this compound extends significantly into the realm of drug discovery and medicinal chemistry, where it serves as a key intermediate for the synthesis of advanced chemical entities.

The substituted pyridine motif is a common feature in many enzyme inhibitors, often playing a crucial role in binding to the target protein. The 3-fluoro-4-methoxypyridyl group, derived from this compound, has been identified as a novel P1 group in the design of potent and selective enzyme inhibitors. The P1 group in an inhibitor typically interacts with the S1 pocket of a protease, and its nature significantly influences the inhibitor's potency and selectivity.

The pyridine and its derivatives are known to be privileged pharmacophores in numerous natural products and are present in many marketed drugs. nih.gov Their ability to act as enzyme inhibitors is a key therapeutic strategy. nih.gov In the context of kinase inhibitors, for instance, pyridine-based scaffolds are frequently employed. nih.govrjsocmed.com The specific substitutions on the pyridine ring, such as the fluoro and methoxy (B1213986) groups in the case of this compound, can be fine-tuned to optimize interactions with the enzyme's active site, thereby enhancing potency and selectivity.

This compound is a key precursor in the synthesis of Sebetralstat (KVD-900), a potent and selective small molecule plasma kallikrein inhibitor. Sebetralstat is being developed as a potential oral on-demand treatment for hereditary angioedema. The synthesis of Sebetralstat involves the coupling of C-(3-fluoro-4-methoxy-pyridin-2-yl)-methylamine with a carboxylic acid component via an HATU-mediated amidation. The required methylamine (B109427) is synthesized from this compound.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. mdpi.com The presence of the fluorine atom in the 3-position of the pyridine ring in Sebetralstat is a critical design element.

The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery. Multicomponent reactions (MCRs) are highly efficient for this purpose, as they allow for the creation of complex molecules in a single step from multiple starting materials. nih.gov While specific MCRs employing this compound are not extensively reported, its functional groups make it a highly attractive building block for such strategies.

The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in a variety of MCRs, such as the Ugi or Passerini reactions, to generate libraries of peptidomimetics or other complex structures. The pyridine nitrogen can also be involved in certain MCRs, further increasing the diversity of the resulting products. The development of MCRs based on this versatile building block could significantly accelerate the discovery of new bioactive compounds. The synthesis of kinase inhibitor libraries often relies on versatile building blocks that can be readily modified to explore structure-activity relationships. enamine.netresearchgate.net The functionalized pyridine core of this compound makes it an excellent candidate for the synthesis of focused libraries of potential kinase inhibitors. nih.gov

Chemo- and Regioselectivity Challenges in Reactions Utilizing this compound as a Building Block

While the multiple functional groups of this compound offer great synthetic versatility, they also present significant challenges in terms of chemo- and regioselectivity. Controlling the reactivity of one functional group in the presence of others is a critical aspect of its synthetic application.

The primary alcohol of the hydroxymethyl group can be readily oxidized, but care must be taken to avoid over-oxidation or reaction with other parts of the molecule. Selective protection of the alcohol may be necessary before performing reactions on the pyridine ring.

The pyridine ring itself presents regioselectivity challenges. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, and directs incoming electrophiles to the 3- and 5-positions. However, the existing substituents (fluoro and methoxy groups) will also influence the regiochemical outcome of such reactions. Nucleophilic aromatic substitution is also possible, particularly at positions activated by the electron-withdrawing groups. The regioselective functionalization of pyridines is a well-studied area, and various strategies have been developed to control the position of substitution. researchgate.netrsc.org

Computational and Theoretical Investigations on 3 Fluoro 4 Methoxypyridin 2 Yl Methanol and Its Reactivity

Electronic Structure and Molecular Orbital Analysis

Substituents on the pyridine (B92270) ring further modulate its electronic properties. The fluorine atom at the 3-position, with its high electronegativity, acts as a strong electron-withdrawing group via the inductive effect. This effect tends to lower the energy of the molecular orbitals. Conversely, the methoxy (B1213986) group at the 4-position can donate electron density to the ring through resonance (mesomeric effect), which can counteract the inductive withdrawal to some extent. The hydroxymethyl group at the 2-position also contributes to the electronic structure, primarily through inductive effects and its potential for hydrogen bonding.

A molecular orbital (MO) analysis would reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For substituted pyridines, these frontier orbitals are typically π-orbitals associated with the aromatic ring, but can be influenced by the substituents.

Table 1: Predicted Electronic Properties of (3-Fluoro-4-methoxypyridin-2-yl)methanol

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value not available) | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | (Value not available) | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | (Value not available) | Indicator of chemical stability and reactivity. |

Conformational Landscapes and Energetic Profiles

The presence of the hydroxymethyl and methoxy groups, which have rotatable single bonds, gives rise to different possible three-dimensional arrangements, or conformations, for this compound. A detailed conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating these bonds and calculating the corresponding energy.

Energetic profiles, often visualized as plots of energy versus a dihedral angle, can illustrate the energy barriers to rotation around specific bonds. These barriers provide insight into the flexibility of the molecule and the ease with which it can transition between different conformations.

Prediction of Reactivity and Mechanistic Pathways for Transformations

The electronic structure and molecular orbital analysis provide a foundation for predicting the reactivity of this compound. The distribution of electron density and the locations of the HOMO and LUMO can indicate likely sites for electrophilic and nucleophilic attack.

For instance, the nitrogen atom in the pyridine ring, with its lone pair of electrons, is a potential site for protonation or reaction with electrophiles. The electron-withdrawing nature of the fluorine and the pyridine nitrogen can make the ring carbons more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

The hydroxymethyl group is a key site for various transformations. The hydroxyl group can be deprotonated to form an alkoxide, which is a potent nucleophile. It can also be a leaving group after protonation or conversion to a better leaving group (e.g., a tosylate). This would facilitate substitution reactions at the methylene (B1212753) carbon. Oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid.

Computational modeling can be employed to explore the mechanistic pathways of these potential transformations. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathway.

Rationalizing Substituent Effects on Pyridine Ring Properties and Derivatization Patterns

Computational methods can quantify these effects by calculating parameters such as atomic charges and electrostatic potential maps. An electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, providing a guide for where electrophiles and nucleophiles are most likely to interact.

These calculations can help predict the regioselectivity of derivatization reactions. For example, in an electrophilic substitution reaction, the incoming electrophile would be directed to the most electron-rich positions on the ring, as influenced by the directing effects of the existing substituents. Conversely, nucleophilic substitution would be favored at electron-deficient positions. This predictive capability is invaluable for designing synthetic routes to new derivatives of this compound.

Table 2: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |

|---|---|---|---|

| Fluoro | 3 | Strong inductive withdrawal (-I) | Deactivates the ring towards electrophilic attack. |

| Methoxy | 4 | Inductive withdrawal (-I), Resonance donation (+M) | Activates the ring, directing electrophiles to ortho/para positions. |

Future Research Directions and Emerging Applications of 3 Fluoro 4 Methoxypyridin 2 Yl Methanol

Exploration of Novel and More Sustainable Synthetic Routes for (3-Fluoro-4-methoxypyridin-2-yl)methanol

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of this compound is expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches often rely on multi-step sequences that may involve harsh reaction conditions or the use of toxic reagents. To address these limitations, researchers are likely to explore novel catalytic systems and one-pot reaction cascades. For instance, the use of transition metal catalysts could enable more direct and atom-economical routes to construct the substituted pyridine (B92270) ring. Furthermore, biocatalysis, employing enzymes to carry out specific transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Another promising avenue is the application of flow chemistry. Continuous flow reactors can offer significant advantages over batch processes, including improved reaction control, enhanced safety, and the potential for straightforward scaling-up of production. The development of a continuous flow synthesis for this compound would represent a significant step towards a more sustainable manufacturing process.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Transition Metal Catalysis | High efficiency, atom economy, potential for C-H activation | Catalyst cost and toxicity, optimization of reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability | Initial setup cost, potential for clogging |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Requirement for specialized equipment, potential for side reactions |

Development of New Derivatization Strategies for Diverse Chemical Libraries and Target Molecules

The hydroxymethyl group and the pyridine ring of this compound serve as versatile handles for a wide range of chemical modifications. Future research will undoubtedly focus on developing novel derivatization strategies to generate diverse chemical libraries for high-throughput screening in drug discovery and other fields.

The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry points for a vast array of subsequent transformations, including reductive amination, esterification, and amide bond formation. Furthermore, the hydroxyl group itself can be converted into various leaving groups to facilitate nucleophilic substitution reactions, or it can be used in etherification and esterification reactions to introduce a wide range of substituents.

The pyridine nitrogen can be quaternized or oxidized to the N-oxide, altering the electronic properties of the ring and providing further opportunities for functionalization. The fluorine and methoxy (B1213986) substituents also influence the reactivity of the pyridine ring, and their interplay can be exploited to achieve regioselective derivatization. For example, nucleophilic aromatic substitution reactions may be directed to specific positions on the ring due to the electronic effects of these groups.

Table 2: Potential Derivatization Reactions

| Reaction Type | Functional Group Targeted | Potential Products |

| Oxidation | Hydroxymethyl | Aldehydes, Carboxylic acids |

| Esterification/Etherification | Hydroxymethyl | Esters, Ethers |

| Nucleophilic Substitution | Hydroxymethyl (activated) | Amines, Azides, Thiols |

| Reductive Amination | Aldehyde (from oxidation) | Secondary and Tertiary Amines |

| N-Oxidation | Pyridine Nitrogen | Pyridine N-oxides |

| Nucleophilic Aromatic Substitution | Pyridine Ring | Substituted Pyridines |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for large and diverse compound libraries in drug discovery has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. whiterose.ac.uknih.gov The structural features of this compound make it an ideal candidate for integration into such automated workflows.

The key to successful automation is the development of robust and reliable reaction protocols that can be performed by robotic systems. The derivatization strategies discussed in the previous section can be adapted for automated platforms, allowing for the rapid synthesis of hundreds or even thousands of analogs. For example, a library of amides could be generated by first oxidizing the hydroxymethyl group to a carboxylic acid and then coupling it with a diverse set of amines using automated liquid handlers and reaction blocks.

HTE techniques can be employed to rapidly screen these libraries for desired biological activities or material properties. This combination of automated synthesis and HTE can significantly accelerate the discovery and optimization of new lead compounds and materials. researchgate.net The amenability of this compound to these technologies will be a critical factor in its future applications.

Potential Applications Beyond Medicinal Chemistry, such as in Advanced Materials or Catalysis Research

While the primary focus of research on this compound has been in medicinal chemistry, its unique electronic and structural properties suggest potential applications in other areas, such as advanced materials and catalysis.

The presence of a fluorinated pyridine ring can impart desirable properties to materials, including enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.comkaibangchem.com For instance, polymers incorporating this moiety could exhibit improved performance in demanding applications. The ability of the hydroxymethyl group to participate in polymerization reactions makes this compound a potentially valuable monomer.

In the field of catalysis, functionalized pyridines are widely used as ligands for transition metal catalysts. The electronic properties of the pyridine ring in this compound, tuned by the fluoro and methoxy substituents, could lead to the development of novel ligands with unique catalytic activities. The hydroxymethyl group could also be used to immobilize the ligand onto a solid support, facilitating catalyst recovery and reuse. For example, the 4-methoxypyridine (B45360) 1-oxide has been shown to be an effective ligand in copper-mediated radical fluorine-atom transfer reactions. acs.org This suggests that derivatives of this compound could also find utility in promoting challenging chemical transformations.

Further research in these emerging areas could unlock the full potential of this compound and establish it as a valuable building block in a wide range of scientific and technological fields.

Q & A

Q. What are the established synthetic routes for (3-Fluoro-4-methoxypyridin-2-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with halogenated pyridine precursors. Fluorination and methoxylation steps are critical, often requiring catalysts like copper(I) iodide or palladium complexes to achieve regioselectivity . Protecting groups (e.g., silyl ethers) may be employed to stabilize the alcohol moiety during synthesis. Optimization focuses on temperature control (50–100°C), solvent selection (e.g., DMF or THF), and purification via column chromatography to achieve >90% purity .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic fluorine causes splitting patterns .

- FTIR : Peaks at 3200–3400 cm (O-H stretch) and 1250 cm (C-F stretch) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with data collection at high resolution (<1.0 Å) to resolve fluorine’s electron density .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for kallikrein inhibitors, as demonstrated in patents where structural analogs show nanomolar IC values in enzymatic assays . The fluorine and methoxy groups enhance metabolic stability and binding affinity to serine proteases .

Advanced Research Questions

Q. How is regioselectivity achieved during fluorination of the pyridine ring?

Fluorination at the 3-position is controlled using directed ortho-metalation (DoM) strategies. Lithiation at the 4-methoxy group directs electrophilic fluorine sources (e.g., Selectfluor) to the adjacent position. Computational modeling (DFT) predicts transition states to validate selectivity .

Q. What stability challenges arise during storage or reaction conditions?

The compound is prone to oxidation at the benzylic alcohol group. Stabilization involves inert atmospheres (N), low-temperature storage (-20°C), and addition of radical scavengers (e.g., BHT) during reactions . Degradation products include the corresponding ketone, detectable via LC-MS .

Q. How can computational methods predict biological activity?

Molecular docking (AutoDock Vina) and MD simulations model interactions with kallikrein’s active site. The trifluoromethyl group’s electrostatic potential maps correlate with inhibitory potency, guiding SAR studies .

Q. What strategies improve yield in multi-gram syntheses?

Continuous flow reactors enhance scalability by maintaining precise temperature and mixing. Catalytic systems (e.g., Pd/C) reduce side reactions, achieving yields >85% with <5% impurities .

Q. How do structural modifications affect metabolic stability?

Replacing the methanol group with a methyl ether reduces CYP450-mediated oxidation, as shown in microsomal assays. Fluorine’s electronegativity further slows degradation, extending half-life (t) in vitro .

Q. What are the key degradation pathways under physiological conditions?

Hydrolysis of the methoxy group (pH-dependent) and oxidation of the alcohol are primary pathways. Accelerated stability studies (40°C/75% RH) identify degradation markers using HPLC-HRMS .

Q. Can this compound act synergistically with other therapeutics?

In vitro studies with kinase inhibitors show additive effects in apoptosis assays (e.g., caspase-3 activation). Synergy is quantified via Chou-Talalay combination indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.